N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isobutyramide
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Overview
Description
“N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isobutyramide” is a chemical compound that is likely to be a derivative of imidazole . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties .
Synthesis Analysis
The synthesis of such compounds often involves replacing parts of existing drugs with primary, secondary, and aryl amines . The synthesis process usually yields high results and involves the use of diethylphosphorocyanidate (DEPC) as a peptide coupling agent .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex, given its derivation from imidazole . Imidazole itself is a five-membered heterocyclic moiety that contains two nitrogen atoms, one of which bears a hydrogen atom .
Scientific Research Applications
Synthesis of Pyrimidine-Linked Pyrazole Heterocyclics
A study by Deohate and Palaspagar (2020) explored the microwave-assisted cyclocondensation of N-(4,6-dimethyl-pyrimidin-2-yl)-3-oxo butyramide with substituted acid hydrazides, producing pyrimidine-linked pyrazol-3-yl amines. These compounds demonstrated significant insecticidal activity against Pseudococcidae insects and exhibited antibacterial potential against selected microorganisms, indicating their relevance in agricultural and pharmaceutical research applications (Deohate & Palaspagar, 2020).
Antimicrobial Applications
Synthesis of Pyrazolopyrimidine Derivatives
Rahmouni et al. (2016) synthesized a novel series of 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones and evaluated them for cytotoxic and 5-lipoxygenase inhibition activities. These compounds showed promise as anticancer and anti-5-lipoxygenase agents, contributing to the development of new therapeutic agents (Rahmouni et al., 2016).
Antiproliferative Applications
Synthesis of Thiazole/Benzothiazole Fused Pyranopyrimidine Derivatives
Nagaraju et al. (2020) reported the synthesis of benzo[4,5]thiazolo[3,2-a]pyrano[2,3-d]pyrimidin-5-one and pyrano[2,3-d]thiazolo[3,2-a]pyrimidin-5-one derivatives. These compounds were evaluated for their antiproliferative activity against various cancer cell lines, demonstrating significant selective cytotoxicity, suggesting potential in cancer therapy (Nagaraju et al., 2020).
Mechanism of Action
Target of Action
Similar compounds with pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds have been reported to inhibit cyclin-dependent kinases (cdks), which play a crucial role in cell proliferation .
Mode of Action
This inhibition could lead to alterations in cell cycle progression and potentially induce apoptosis within cells .
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to cell cycle regulation and apoptosis, given the potential target of CDKs. CDKs are key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest, preventing the proliferation of cells .
Pharmacokinetics
In silico admet studies of similar compounds suggest suitable pharmacokinetic properties .
Result of Action
The result of this compound’s action would likely be a significant inhibition of cell proliferation, potentially making it useful in the treatment of diseases characterized by uncontrolled cell growth, such as cancer .
Properties
IUPAC Name |
N-[2-(5-benzyl-4-oxopyrazolo[3,4-d]pyrimidin-1-yl)ethyl]-2-methylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O2/c1-13(2)17(24)19-8-9-23-16-15(10-21-23)18(25)22(12-20-16)11-14-6-4-3-5-7-14/h3-7,10,12-13H,8-9,11H2,1-2H3,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBSXIMPKOAVYMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NCCN1C2=C(C=N1)C(=O)N(C=N2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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